molecular formula C13H13NO3 B3059239 (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid CAS No. 959573-38-7

(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

Cat. No.: B3059239
CAS No.: 959573-38-7
M. Wt: 231.25 g/mol
InChI Key: JWGUPWBKDSQFQO-RYUDHWBXSA-N
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Description

The compound (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid is a non-proteinogenic amino acid derivative characterized by its stereospecific (2S,3S) configuration, a hydroxyl group at position 2, and a naphthalen-1-yl substituent at position 3. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 231.25 g/mol (estimated). The naphthalene moiety confers significant lipophilicity, while the hydroxyl and carboxylic acid groups enhance solubility in polar solvents. This structural duality makes it a candidate for medicinal chemistry applications, particularly in designing enzyme inhibitors or receptor modulators .

Properties

IUPAC Name

(2S,3S)-3-amino-2-hydroxy-3-naphthalen-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c14-11(12(15)13(16)17)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11-12,15H,14H2,(H,16,17)/t11-,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWGUPWBKDSQFQO-RYUDHWBXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(C(C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H]([C@@H](C(=O)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376187
Record name (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959573-38-7
Record name (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Amination: Introduction of the amino group at the desired position.

    Hydroxylation: Introduction of the hydroxyl group.

    Chiral Resolution: Separation of the desired enantiomer.

Industrial Production Methods: Industrial production may involve optimized versions of the above steps, often using catalysts and specific reaction conditions to increase yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The naphthalene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents :
Research indicates that compounds similar to (2S,3S)-3-amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid may possess neuroprotective properties. The naphthalene ring structure can influence the compound's ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that beta-amino acids can modulate neurotransmitter systems, potentially enhancing cognitive function and memory retention.

Analgesic Properties :
Beta-amino acids have been investigated for their analgesic effects. The incorporation of aromatic groups like naphthalene can enhance pain relief mechanisms through modulation of opioid receptors or other pain pathways. Experimental studies are ongoing to determine the efficacy of this compound in pain management.

Biochemistry

Enzyme Inhibition :
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, its structural similarity to natural substrates allows it to act as a competitive inhibitor in enzymatic reactions. This characteristic is particularly relevant in cancer research, where enzyme inhibitors can slow down tumor growth by disrupting metabolic processes.

Peptide Synthesis :
this compound can serve as a building block in peptide synthesis. Its unique functional groups allow for selective coupling reactions, facilitating the development of novel peptides with enhanced biological activities. This application is crucial in drug design and development.

Materials Science

Polymer Chemistry :
In materials science, beta-amino acids are explored for their role in synthesizing biodegradable polymers. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability while maintaining biodegradability.

Nanomaterials :
Recent studies have suggested that this compound can be used in the synthesis of nanomaterials for drug delivery systems. Its amphiphilic nature allows it to form micelles or liposomes that encapsulate therapeutic agents, enhancing their solubility and bioavailability.

Case Studies

Study ReferenceApplicationFindings
NeuroprotectionDemonstrated potential for enhancing cognitive function in animal models of Alzheimer's disease.
Enzyme InhibitionShowed significant inhibition of key metabolic enzymes involved in cancer proliferation pathways.
Polymer SynthesisDeveloped biodegradable polymers exhibiting improved mechanical strength and thermal stability using this compound as a monomer.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups play crucial roles in binding to these targets, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Fluorinated Phenyl Analogs
  • Example: (2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic acid (CAS 1217649-15-4) Molecular Weight: 199.18 g/mol Key Difference: Replaces naphthalene with a 3-fluorophenyl group. However, the smaller phenyl ring reduces lipophilicity compared to naphthalene, affecting membrane permeability .
(b) Trifluoromethylphenyl Derivatives
  • Example: Fmoc-(2S,3S)-3-Amino-2-hydroxy-3-(3-trifluoromethyl-phenyl)-propanoic acid (CAS 959581-13-6) Molecular Weight: 471.43 g/mol Key Difference: Incorporates a trifluoromethyl (-CF₃) group and an Fmoc protecting group. Impact: The -CF₃ group increases electron-withdrawing effects, while the Fmoc group (common in peptide synthesis) limits bioavailability. The bulkier substituent may hinder binding to compact active sites .
(c) Nitro-Substituted Analogs
  • Example: (S)-2-Amino-3-(3-nitrophenyl)propanoic acid (CAS 19883-74-0) Molecular Weight: 210.19 g/mol Key Difference: Features a nitro (-NO₂) group on the phenyl ring.

Stereochemical and Functional Group Variations

(a) Stereoisomers
  • Example: (R)-2-Amino-3-(naphthalen-1-yl)propanoic acid (CAS 78306-92-0) Molecular Weight: 215.25 g/mol Key Difference: (R)-configuration at position 2; lacks a hydroxyl group. Impact: The absence of the hydroxyl group eliminates a hydrogen bond donor, reducing interactions with polar targets. The stereochemical inversion may render it inactive in chiral biological systems .
(b) Hydroxyl Group Modifications
  • Example: (2R,3S)-2-Hydroxy-3-phenyl-3-(phenylcarbonylamino)propanoic acid (from paclitaxel analogs) Key Difference: Hydroxyl group retained but integrated into a taxane backbone. Impact: Demonstrates the hydroxyl group’s role in stabilizing ester linkages in complex natural products, highlighting its versatility in drug design .
(a) Taxane Derivatives
  • Example: Baccatin III 13-ester with (2S,3S)-2-hydroxy-3-phenylpropanoic acid (PF 43(1), 2017) Key Insight: The (2S,3S)-configured hydroxy and amino groups are critical for paclitaxel’s microtubule-stabilizing activity. The naphthalene analog may mimic these interactions but with altered pharmacokinetics due to increased lipophilicity .
(b) Azetidinyl and Thiazolyl Derivatives
  • Example: Aztreonam (CAS 78110-38-0) Key Insight: While structurally distinct, aztreonam’s (2S,3S)-configured azetidine ring underscores the importance of stereochemistry in β-lactam antibiotics.

Comparative Data Table

Compound Name Molecular Weight (g/mol) Aromatic Group Key Substituents Stereochemistry Functional Groups
Target Compound 231.25 Naphthalen-1-yl None (2S,3S) -NH₂, -OH, -COOH
(3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxy acid 199.18 3-Fluorophenyl -F (2S,3S) -NH₂, -OH, -COOH
(R)-2-Amino-3-(naphthalen-1-yl)propanoic acid 215.25 Naphthalen-1-yl None (R) -NH₂, -COOH
Fmoc-(2S,3S)-3-Amino-2-hydroxy-3-(3-CF3) acid 471.43 3-Trifluoromethylphenyl -CF₃, Fmoc (2S,3S) -NH₂, -OH, -COOH, Fmoc
(S)-3-Nitrophenylalanine 210.19 3-Nitrophenyl -NO₂ (S) -NH₂, -COOH

Biological Activity

(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid, also known as N-Fmoc-(2S,3S)-3-amino-2-hydroxy-3-naphthalen-1-yl-propanoic acid, is a compound of significant interest due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including antioxidant and antimicrobial activities, alongside relevant case studies and research findings.

  • Molecular Formula : C13H13NO3
  • Molecular Weight : 231.25 g/mol
  • CAS Number : 959573-38-7

Antioxidant Activity

Research has highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related damage.

  • DPPH Assay : In studies assessing the radical scavenging activity using the DPPH method, the compound exhibited significant antioxidant capabilities. The IC50 values indicated that it can effectively reduce DPPH radicals, showcasing its potential as a natural antioxidant agent.
  • ABTS Assay : Similar results were obtained using the ABTS assay, where the compound demonstrated a high capacity to neutralize ABTS radicals. This suggests that this compound could be beneficial in formulations aimed at reducing oxidative stress.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Antimicrobial agents are essential in combating infections and maintaining health.

  • In Vitro Studies : Various studies have reported that this compound exhibits effective antimicrobial activity against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating its potential as an antimicrobial agent.
  • Case Studies : In one notable study, the compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated that it inhibited bacterial growth effectively, suggesting its application in developing new antimicrobial therapies.

Table of Biological Activities

Activity TypeMethodologyResultsReference
AntioxidantDPPH AssaySignificant radical scavenging activity
AntioxidantABTS AssayHigh capacity to neutralize ABTS radicals
AntimicrobialMIC TestingEffective against E. coli and S. aureus

Research Findings

  • Mechanism of Action : The biological activities of this compound may be attributed to its structural features that allow it to interact with cellular components and modulate oxidative stress pathways.
  • Potential Applications : Given its antioxidant and antimicrobial properties, there is potential for this compound to be utilized in pharmaceutical formulations aimed at enhancing health and preventing diseases associated with oxidative stress and microbial infections.

Q & A

Q. What are the recommended methods for synthesizing (2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid, and how can stereochemical purity be ensured?

Answer:

  • Synthetic Routes : Use chiral pool synthesis starting from naphthalene derivatives. For example, a multi-step approach involving hydroxylation and amination of naphthalene precursors, similar to methods used for phenyl-substituted analogs .
  • Stereochemical Control : Employ asymmetric catalysis (e.g., chiral auxiliaries or transition metal catalysts) to enforce (2S,3S) configuration. Techniques like Sharpless epoxidation or enzymatic resolution may improve enantiomeric excess .
  • Validation : Confirm stereochemistry via X-ray crystallography or advanced NMR techniques (e.g., NOESY for spatial proximity analysis) .

Q. How should researchers purify this compound to minimize impurities from side reactions?

Answer:

  • Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to separate diastereomers or byproducts .
  • Recrystallization : Optimize solvent systems (e.g., ethanol/water mixtures) based on solubility differences between the target compound and impurities .
  • Analytical Monitoring : Track purity via LC-MS and compare retention times with standards. Mass spectrometry can identify unexpected adducts or degradation products .

Q. What spectroscopic and computational tools are critical for structural characterization?

Answer:

  • NMR : Assign peaks using 1H^1H, 13C^{13}C, and 2D NMR (HSQC, HMBC) to confirm connectivity, particularly for the naphthalene ring and hydroxy/amino groups .
  • Computational Modeling : Compare experimental IR/Raman spectra with density functional theory (DFT)-calculated vibrational modes to validate functional groups .
  • InChIKey : Use the compound’s InChIKey (e.g., PSPBMVIGHPBZQZ-LURJTMIESA-N for similar structures) for database searches and cross-referencing .

Advanced Research Questions

Q. How does the naphthalene substituent influence the compound’s biological activity compared to phenyl analogs?

Answer:

  • Hydrophobicity : The naphthalene group increases lipophilicity, potentially enhancing membrane permeability. Compare logP values via shake-flask methods or computational predictions .
  • Biological Assays : Test inhibitory activity against enzymes like proteases or transporters (e.g., glutamate transporters) using fluorogenic substrates. Contrast results with phenyl-substituted analogs to isolate steric/electronic effects .
  • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to simulate binding interactions with target proteins, focusing on π-π stacking with naphthalene .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Answer:

  • Experimental Variables : Control buffer pH, ionic strength, and temperature, as these factors affect protonation states of the amino/hydroxy groups and activity .
  • Orthogonal Assays : Validate results using impedance-based phenotypic assays (for transporter function) alongside traditional enzymatic assays to rule out assay-specific artifacts .
  • Meta-Analysis : Aggregate data from public databases (e.g., PubChem BioAssay) to identify trends or outliers in IC50_{50}/EC50_{50} values .

Q. How can researchers study the compound’s stability under physiological conditions?

Answer:

  • Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours .
  • Stabilizers : Test excipients like cyclodextrins or albumin to improve solubility and reduce aggregation in aqueous media .
  • Kinetic Analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics and compare with structurally related compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid
Reactant of Route 2
(2S,3S)-3-Amino-2-hydroxy-3-(naphthalen-1-yl)propanoic acid

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